

comparison of spectroscopic data of 1-Methylcyclopentanol from different instruments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcyclopentanol**

Cat. No.: **B105226**

[Get Quote](#)

A Comparative Guide to the Spectroscopic Analysis of 1-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for **1-methylcyclopentanol** obtained from various analytical instruments. By presenting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy, this document aims to offer an objective evaluation of how different techniques characterize this tertiary alcohol. The supporting experimental data is summarized in clear, comparative tables, and detailed methodologies for the acquisition of this data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **1-methylcyclopentanol** from different analytical techniques and sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **1-Methylcyclopentanol**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Instrument/Source
1.25	s	-CH ₃	Varian CFT-20 / PubChem[1]
1.50-1.70	m	-CH ₂ - (cyclopentyl ring)	Varian CFT-20 / PubChem[1]
2.05	s (broad)	-OH	Varian CFT-20 / PubChem[1]

Table 2: ¹³C NMR Data for **1-Methylcyclopentanol**

Chemical Shift (δ) ppm	Assignment	Instrument/Source
24.1	-CH ₂ - (C3, C4)	ChemicalBook[2]
28.9	-CH ₃	ChemicalBook[2]
41.5	-CH ₂ - (C2, C5)	ChemicalBook[2]
83.6	C-OH (C1)	ChemicalBook[2]

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for **1-Methylcyclopentanol**

Wavenumber (cm ⁻¹)	Assignment	Technique/Source
3400 (broad)	O-H stretch	ATR-IR / BenchChem[3]
2960-2850	C-H stretch (sp ³)	ATR-IR / BenchChem[3]
1450	-CH ₂ - bend	NIST WebBook[4]
1375	-CH ₃ bend	NIST WebBook[4]
1150	C-O stretch	ATR-IR / BenchChem[3]

Table 4: Raman Spectroscopy Data for **1-Methylcyclopentanol**

Raman Shift (cm ⁻¹)	Assignment	Instrument/Source
2800-3000	C-H stretch (symmetric and asymmetric)	Theoretical/General Alcohol Spectra[5][6][7]
1450	-CH ₂ - bend	Theoretical/General Alcohol Spectra[5][6][7]
~1000	C-O stretch	Theoretical/General Alcohol Spectra[5][6][7]
~800-900	Ring breathing mode	Theoretical/General Cyclopentane Spectra

Note: Specific experimental Raman data for **1-methylcyclopentanol** was not readily available in the searched sources. The provided data is based on theoretical predictions and typical values for cyclic alcohols.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **1-Methylcyclopentanol**

m/z	Relative Intensity	Assignment	Technique/Source
100	Low	[M] ⁺ (Molecular Ion)	GC-MS / NIST WebBook[8]
85	High	[M-CH ₃] ⁺	GC-MS / NIST WebBook[8]
82	Moderate	[M-H ₂ O] ⁺	GC-MS / NIST WebBook[8]
71	High	[M-C ₂ H ₅] ⁺	GC-MS / NIST WebBook[8]
57	High	[C ₄ H ₉] ⁺	GC-MS / NIST WebBook[8]
43	High	[C ₃ H ₇] ⁺	GC-MS / NIST WebBook[8]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. Where specific parameters were not available from the sources, typical experimental conditions for the respective techniques are provided.

NMR Spectroscopy

- Instrument: Varian CFT-20 or equivalent NMR spectrometer.
- Sample Preparation: The sample of **1-methylcyclopentanol** was dissolved in a suitable deuterated solvent (e.g., CDCl_3 or D_2O). The concentration was not specified in the available data. For quantitative analysis, a known concentration and an internal standard would be used.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment was likely used.
 - Number of Scans: Typically 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is common.
 - Reference: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is generally required.
 - Relaxation Delay: A relaxation delay of 2-10 seconds is typical.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector.[3]
- Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.
- ATR-FTIR Protocol:
 - Sample Preparation: A small drop of liquid **1-methylcyclopentanol** was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]
 - Data Acquisition:
 - Scans: 16 to 32 scans were co-added.[3]
 - Resolution: A spectral resolution of 4 cm^{-1} is standard.[3]
 - Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .[3]
 - Background: A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.
- Vapor Phase IR Protocol:
 - Sample Preparation: A small amount of **1-methylcyclopentanol** was vaporized in a gas cell.
 - Data Acquisition: The infrared beam was passed through the gas cell to obtain the spectrum. Specific parameters such as path length and pressure were not detailed in the available sources.

Raman Spectroscopy

- Instrument: A Raman spectrometer, typically equipped with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a CCD detector.[9]
- Sample Preparation: The liquid **1-methylcyclopentanol** sample was placed in a quartz cuvette or NMR tube.

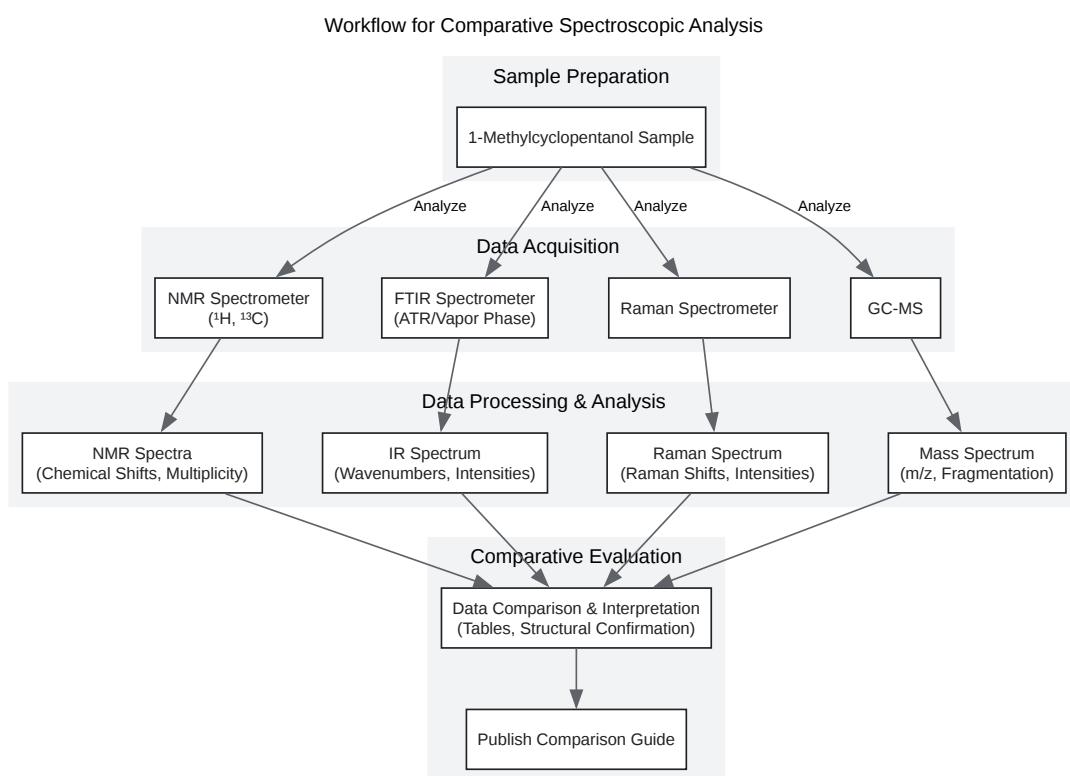
- Data Acquisition:
 - Laser Power: Typically in the range of 10-100 mW at the sample.
 - Exposure Time: Ranging from seconds to minutes per scan, with multiple scans averaged to improve the signal-to-noise ratio.
 - Spectral Range: A typical Raman shift range of 200 cm^{-1} to 4000 cm^{-1} is recorded.
 - Geometry: A 90° or 180° (backscattering) collection geometry is common.

Mass Spectrometry

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Technique: Electron Ionization (EI).
- GC Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[10]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[10]
 - Inlet: Split or splitless injection at a temperature of around 250°C .[10]
 - Oven Program: A temperature ramp is used to separate components, for example, an initial temperature of $50\text{-}80^\circ\text{C}$ held for a few minutes, followed by a ramp of $10\text{-}15^\circ\text{C/min}$ to a final temperature of $250\text{-}280^\circ\text{C}$.[10]
- MS Conditions:
 - Ionization Energy: 70 eV for electron ionization.[10]
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A typical m/z range of 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of spectroscopic data from different instruments.



[Click to download full resolution via product page](#)

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented from NMR, IR, and Mass Spectrometry provide a consistent and complementary characterization of **1-methylcyclopentanol**. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, while IR and Raman spectroscopy identify the key functional groups, notably the hydroxyl and alkyl moieties. Mass Spectrometry reveals the molecular weight and characteristic fragmentation patterns, further corroborating the structure. While detailed experimental parameters were not uniformly available across all data sources, this guide synthesizes the existing information with standard analytical practices to provide a robust comparative overview for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclopentanol | C₆H₁₂O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclopentanol(1462-03-9) IR Spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe of Alcohol Structures in the Gas and Liquid States Using C–H Stretching Raman Spectroscopy [mdpi.com]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [comparison of spectroscopic data of 1-Methylcyclopentanol from different instruments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105226#comparison-of-spectroscopic-data-of-1-methylcyclopentanol-from-different-instruments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com